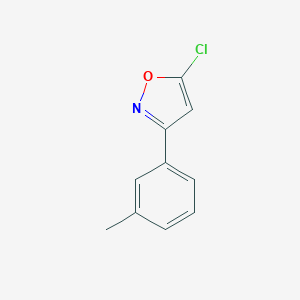
5-Chloro-3-(3-methylphenyl)-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylphenyl)-5-chloroisoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a 3-methylphenyl group and a chlorine atom at the 5-position of the isoxazole ring makes this compound unique. It is used in various chemical and pharmaceutical applications due to its distinctive structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-5-chloroisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzoyl chloride with hydroxylamine hydrochloride to form 3-methylbenzohydroxamic acid. This intermediate then undergoes cyclization in the presence of a chlorinating agent such as phosphorus oxychloride to yield 3-(3-Methylphenyl)-5-chloroisoxazole.
Industrial Production Methods
In industrial settings, the production of 3-(3-Methylphenyl)-5-chloroisoxazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3-(3-Methylphenyl)-5-chloroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazole compounds with various functional groups.
科学的研究の応用
3-(3-Methylphenyl)-5-chloroisoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(3-Methylphenyl)-5-chloroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(3-Methylphenyl)-5-bromoisoxazole: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methylphenyl)-5-chloroisoxazole: Similar structure but with the methyl group at the 4-position.
3-(3-Methylphenyl)-5-fluoroisoxazole: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
3-(3-Methylphenyl)-5-chloroisoxazole is unique due to the specific positioning of the methyl and chlorine groups, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position can enhance its electrophilic properties, making it more reactive in certain substitution reactions compared to its analogs with different halogen atoms.
特性
CAS番号 |
192432-79-4 |
|---|---|
分子式 |
C10H8ClNO |
分子量 |
193.63 g/mol |
IUPAC名 |
5-chloro-3-(3-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H8ClNO/c1-7-3-2-4-8(5-7)9-6-10(11)13-12-9/h2-6H,1H3 |
InChIキー |
JKKNCTWVIYGILU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=C2)Cl |
正規SMILES |
CC1=CC(=CC=C1)C2=NOC(=C2)Cl |
同義語 |
5-CHLORO-3-(3-METHYLPHENYL)ISOXAZOLE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















